![molecular formula C10H14O B12523880 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene CAS No. 835596-42-4](/img/structure/B12523880.png)
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene is an organic compound characterized by its unique structure, which includes a conjugated diene system and an alkyne functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene can be achieved through several methods. One common approach involves the reaction of penta-1,3-diene with pent-3-yn-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydride to deprotonate the alcohol, facilitating the nucleophilic attack on the diene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as halogens (Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkenes or alkanes .
Scientific Research Applications
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene involves its interaction with molecular targets through its reactive functional groups. The conjugated diene system allows for participation in cycloaddition reactions, while the alkyne group can undergo nucleophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
Similar Compounds
Penta-1,3-diene: A simpler conjugated diene without the alkyne group.
Pent-3-yn-1-ol: An alkyne with a hydroxyl group, lacking the conjugated diene system.
Hexa-1,3,5-triene: A conjugated triene with similar reactivity but different structural properties.
Uniqueness
5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene is unique due to the combination of a conjugated diene and an alkyne group within the same molecule. This dual functionality provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
835596-42-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-penta-2,4-dienoxypent-2-yne |
InChI |
InChI=1S/C10H14O/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7H,1,8-10H2,2H3 |
InChI Key |
IEDHNLNALZSYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCOCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12523808.png)
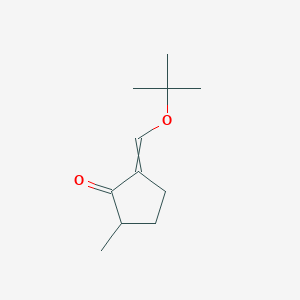
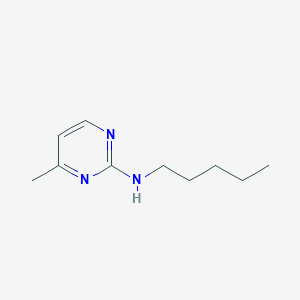
![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
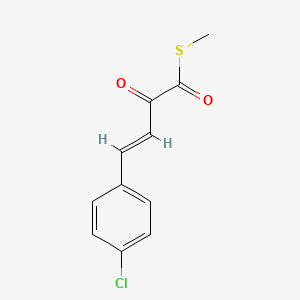
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
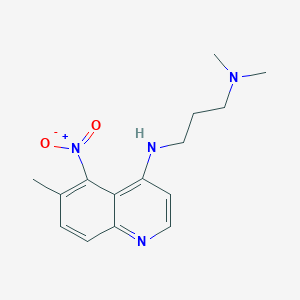
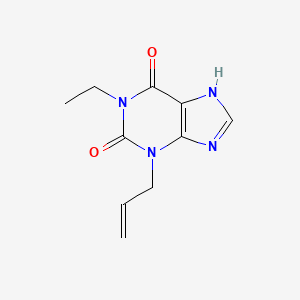
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)

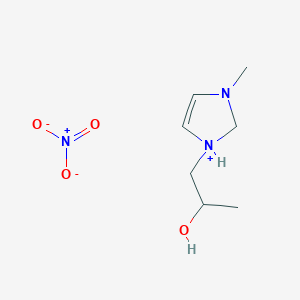
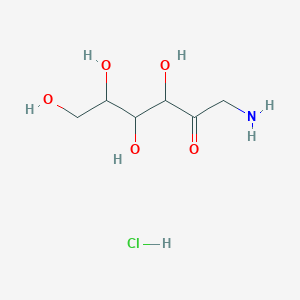
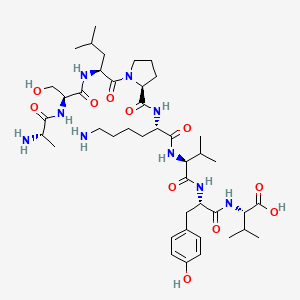
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
